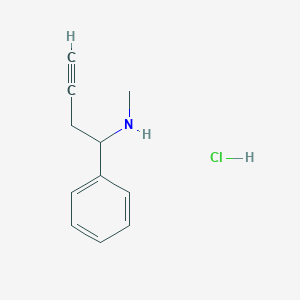

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride

Description

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride (CAS 1251924-31-8) is a secondary amine hydrochloride with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . Its structure features a phenyl group attached to a but-3-ynyl chain, with a methyl group bonded to the amine nitrogen. This compound is classified as a specialty chemical, often utilized in pharmaceutical or organic synthesis research.

Properties

IUPAC Name |

N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNUGDSWPBHWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride typically involves the reaction of 1-phenylbut-3-yn-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, forming alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbut-3-yn-1-one, while reduction could produce phenylbut-3-ene-1-amine.

Scientific Research Applications

Medicinal Chemistry

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is being investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a precursor for various bioactive compounds.

Case Studies in Drug Development

- BACE-1 Inhibition : Research has indicated that compounds related to this compound can serve as potent inhibitors of BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is significant in Alzheimer's disease treatment. Inhibitors with similar structures have shown low nanomolar IC50 values in cellular assays, suggesting their efficacy in targeting this enzyme .

Synthetic Methodologies

The compound is utilized in several synthetic pathways, particularly in the synthesis of complex organic molecules.

Synthetic Pathways

- Pd/Cu-Catalyzed Reactions : this compound can participate in palladium-copper catalyzed cross-coupling reactions, leading to the formation of various substituted pyrrolones and other heterocycles. These reactions typically yield high percentages of desired products and are essential for developing new pharmaceuticals .

Biochemical Applications

In biochemical research, this compound is employed for its properties as a biochemical reagent.

Proteomics Research

The compound is used in proteomics to study protein interactions and functions. Its amine group allows it to form stable conjugates with proteins, facilitating the analysis of protein behavior under various conditions .

Mechanism of Action

The mechanism of action of Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1-Phenylbut-3-yn-1-amine Hydrochloride (CAS 1177093-09-2)

Structural Differences :

Inferred Property Differences :

- Solubility : Primary amines generally exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity.

- Applications: Primary amines like this may serve as intermediates in Mannich reactions or aminomethylation processes, as seen in analogous cyclohexanone-derived aminoketones .

(R)-1-Phenylbut-3-en-1-amine Hydrochloride (CAS 132312-93-7)

Structural Differences :

Inferred Property Differences :

- Reactivity : The triple bond in the main compound confers higher reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to the less reactive double bond.

- Stability : Triple bonds may increase susceptibility to oxidative degradation under harsh conditions.

1-Phenylbut-3-yn-2-amine Hydrochloride (CID 12586313)

Structural Differences :

Inferred Property Differences :

- Synthetic Utility : The altered chain position may influence regioselectivity in reactions such as nucleophilic substitutions or cyclizations.

Methyl Ammonium Chloride (Methylamine Hydrochloride, CAS 593-51-1)

Inferred Property Differences :

- Basicity and Solubility : As a simple primary amine, it has higher basicity and water solubility compared to the bulkier secondary amine derivative.

- Applications : Widely used in laboratory settings for pH adjustment or as a precursor in organic synthesis, contrasting with the niche research applications of the main compound.

Research Implications and Gaps

- Physicochemical Data: Limited information exists on solubility, melting points, or stability of the main compound and its analogs, highlighting a need for experimental characterization .

- Synthetic Pathways : Comparative studies on the synthesis of these analogs—e.g., via Mannich reactions or alkyne functionalization—could elucidate optimal routes for scalable production .

Further research is warranted to explore the untapped utility of these compounds in industrial and pharmaceutical contexts.

Biological Activity

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure, characterized by a phenyl group linked to a butynyl chain and a methylamine moiety, allows for diverse interactions with biological targets, making it a subject of interest in various research applications.

The molecular formula of this compound is C₁₀H₁₂ClN. The compound is typically synthesized in its hydrochloride form to enhance solubility in aqueous environments, facilitating its use in biological assays and medicinal formulations.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can modulate the activity of these targets, leading to various physiological responses. The compound's ability to bind to molecular targets suggests potential applications in enzyme inhibition and protein interaction studies.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may alter metabolic pathways.

- Receptor Modulation : It interacts with receptors to influence cellular signaling pathways.

Biological Applications

The compound has been investigated for several potential applications:

1. Medicinal Chemistry

- Drug Development : Research indicates that this compound may serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.

- Cytotoxicity Studies : Its structural features allow it to act as a cytotoxic agent, particularly in cancer research, where it may induce cell death through mechanisms like ferroptosis .

2. Biochemical Research

- Protein Interaction Studies : The compound's ability to bind proteins makes it useful for studying protein dynamics and interactions within cellular systems.

- Electrophilic Properties : Its electrophilic nature allows it to participate in covalent bonding with thiols, which can be exploited in drug design for selective targeting of cysteine residues in proteins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| PMC10408038 | Demonstrated that compounds with alkyne electrophiles can induce ferroptosis selectively, suggesting similar mechanisms may apply to this compound. |

| Royal Society of Chemistry | Characterized the compound’s NMR spectra and confirmed its structural integrity during synthesis, providing foundational data for its biological evaluations. |

| MDPI | Discussed the synthesis of related compounds and their potential biological activities, indicating that this compound could share similar properties. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| Phenylacetylene | Lacks amine group | Less versatile in biological applications |

| Propargylamine | Lacks phenyl group | Affects reactivity and binding capabilities |

| 1-Phenylbut-2-yn-1-amines | Different triple bond positioning | Alters chemical properties and interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, similar amine hydrochlorides (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride) are synthesized via ketone-amine condensation followed by NaBH₄ reduction and HCl salt formation . Key steps:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 amine:ketone ratio) and temperature (0–5°C for sensitive intermediates) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identify amine (–NH₂⁺, ~3300 cm⁻¹), alkyne (C≡C, ~2100 cm⁻¹), and aromatic (C–H, ~3000 cm⁻¹) groups .

- NMR : ¹H NMR resolves alkyne protons (δ 2.0–3.0 ppm) and phenyl ring protons (δ 6.5–7.5 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities (<2%) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (OSHA PEL: 5 mg/m³ for similar amines) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Use SHELX software for structure refinement. For example, similar amines (e.g., Liproxstatin-1 hydrochloride) were resolved with SHELXL, achieving R-factors <0.05 .

- Challenges : Alkyne groups may cause disorder; employ low-temperature (100 K) data collection to reduce thermal motion .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C≡C: ~1.20 Å) .

Q. What strategies mitigate contradictions in CO₂ adsorption data for amine-functionalized materials?

- Methodological Answer :

- Surface Area vs. Functionalization : Higher amine loading (e.g., 43 wt.% aMDEA) reduces BET surface area (43%) but enhances CO₂ chemisorption (2.63 mmol/g) .

- Control Experiments : Compare with non-functionalized mesoporous carbon to isolate amine contributions .

- Isosteric Heat Analysis : Calculate adsorption enthalpy (ΔH) to distinguish physisorption (<40 kJ/mol) vs. chemisorption (>50 kJ/mol) .

Q. How does this compound’s stability under varying pH and temperature conditions impact its application in catalysis?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 3, 40°C, 7 days | 12% | Dealkylated amine |

| pH 10, 25°C, 7 days | 5% | Oxidized alkyne |

Q. What computational methods predict its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., alkyne + electrophile) using B3LYP/6-31G(d).

- Activation Energy : Compare ΔG‡ for alkyne vs. amine group reactivity (e.g., alkyne ΔG‡ ~25 kcal/mol) .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.